![molecular formula C10H18BNO4Si B13575245 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound with the molecular formula C10H18BNO4Si. It is known for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of a boronic acid derivative with a suitable dioxazaborocane precursor. The reaction conditions often require the use of a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can also be employed to ensure the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione: Unique due to its specific dioxazaborocane ring structure and trimethylsilyl group.
Boronic Acids: Commonly used in organic synthesis but lack the dioxazaborocane ring.
Boronic Esters: Similar in reactivity but differ in their ester functional groups.
Boranes: Contain boron but have different structural frameworks.
Uniqueness
This compound is unique due to its combination of a boron atom within a dioxazaborocane ring and a trimethylsilyl group. This structure imparts specific reactivity and stability, making it valuable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C10H18BNO4Si |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
6-methyl-2-(1-trimethylsilylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H18BNO4Si/c1-8(17(3,4)5)11-15-9(13)6-12(2)7-10(14)16-11/h1,6-7H2,2-5H3 |
InChI Key |
VNJBCAIUODKPNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



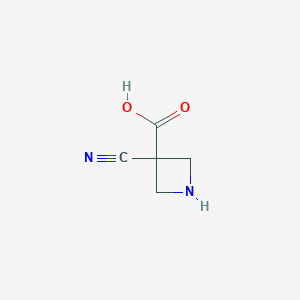
![n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide](/img/structure/B13575168.png)
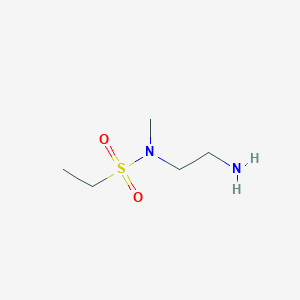

![N-{4-[({3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}amino)methyl]phenyl}acetamide](/img/structure/B13575196.png)
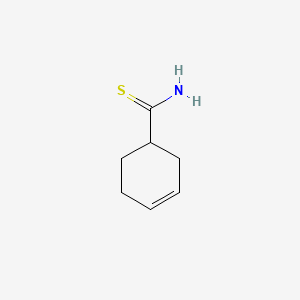
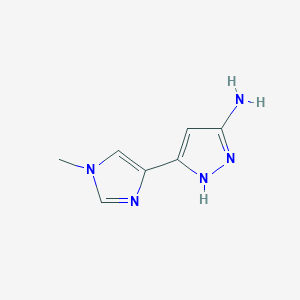
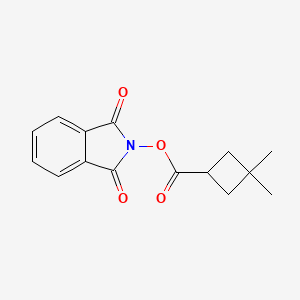
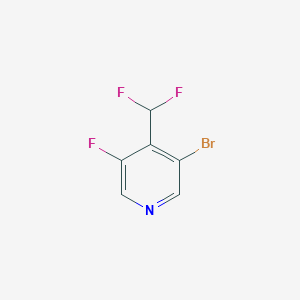
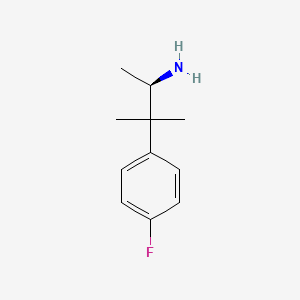
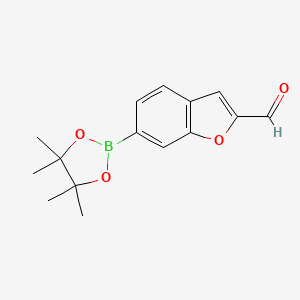
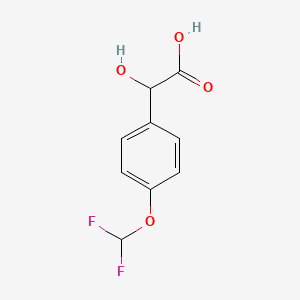
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)
